molecular formula C14H23NO B1342315 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol CAS No. 4142-59-0

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol

Cat. No. B1342315
CAS RN: 4142-59-0
M. Wt: 221.34 g/mol
InChI Key: GNZOGLOOGZLFHM-UHFFFAOYSA-N
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Description

The compound 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is a chemically synthesized aromatic molecule that may be related to the compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of compounds similar to 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol often involves the introduction of tert-butyl groups to increase steric hindrance and influence the physical and chemical properties of the resulting molecule. For instance, the synthesis of polyimides containing tert-butyl side groups was achieved through polycondensation, which suggests that similar synthetic strategies could be employed for the target compound . The synthesis of sterically hindered aromatic compounds, as discussed in the deoxygenation of tert-butyl nitrosobenzenes, also provides a precedent for the manipulation of tert-butyl groups in aromatic systems .

Molecular Structure Analysis

The molecular structure of aromatic compounds with tert-butyl groups is characterized by increased interchain distances and decreased intermolecular forces due to the bulky nature of the tert-butyl groups. This can lead to a decrease in packing ability, as seen in the novel polyimides . The presence of dimethylamino and methyl groups in the target compound would likely contribute to similar steric effects, potentially influencing the molecule's reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving sterically hindered aromatic compounds can result in a variety of products due to steric and conformational effects . The presence of tert-butyl groups can influence the course of reactions such as nitration, as seen in the formation of various nitration products of 4-tert-butyl-o-xylene . The dimethylamino group in the target compound could also participate in reactions, potentially acting as a directing group or stabilizing intermediates through electron donation.

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into aromatic compounds has been shown to result in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The presence of additional substituents such as dimethylamino and methyl groups would further modify these properties. The impurities found in 2,4-dimethyl-6-tert-butylphenol, which include various tert-butyl-substituted phenols, suggest that the target compound may also have a complex mixture of related impurities that could affect its purity and performance .

Scientific Research Applications

  • Synthesis of N-heterocycles via sulfinimines

    • Field : Organic Chemistry
    • Application : The compound tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .
    • Method : The process involves the use of enantiopure tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
    • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Synthesis of 2-(Dimethylamino)ethyl Methacrylate Homopolymers

    • Field : Polymer Chemistry
    • Application : Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) .
    • Method : The process uses 4,4’-azobis (4-cyanopentanoic acid) (V501) as a water-soluble azo initiator and 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent .
    • Results : The resulting polymers were controlled in the range of narrow molecular weight distributions, with \(\bar{M}_w/\bar{M}_n\) lower than 1.3 .
  • Directive Influence of the tert-Butyl Group in Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : The tert-butyl group has a directive influence in electrophilic aromatic substitution .
    • Method : This influence is due to the hyperconjugative effect where electron density is shifted from a C−H bond to the aromatic ring using pi orbitals . Additionally, there is also electron transfer from the tert-butyl carbon to the aromatic ring inductively through the sigma system .
    • Results : Based on the carbon-carbon hyperconjugation argument, we would expect that the tert-butyl group would be an ortho-para director and that the tert-butyl group would accelerate the rate of electrophilic aromatic substitution compared to benzene itself .
  • Synthesis of N-Nitroso Compounds

    • Field : Organic Chemistry
    • Application : Synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions .
    • Method : This methodology involves the use of tert-butyl nitrite (TBN) under solvent-free conditions .
    • Results : This methodology offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
  • Visible Light Promoted Decarboxylative Cross-Coupling

    • Field : Organic Chemistry
    • Application : A practical method toward the facile synthesis of CF3-containing amino acids through visible light promoted decarboxylative cross-coupling of a redox-active ester with tert-butyl 2-(trifluoromethyl)acrylate .
    • Method : The reaction was driven by the photochemical activity of electron donor–acceptor (EDA) complexes .
    • Results : This methodology offers a new approach to synthesize CF3-containing amino acids .
  • Electron Transfer from the Methyl Carbon to the Aromatic Ring

    • Field : Organic Chemistry

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely.


Future Directions

This involves a discussion of potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.


properties

IUPAC Name

2-tert-butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)13(16)12(8-10)14(2,3)4/h7-8,16H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZOGLOOGZLFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604383
Record name 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol

CAS RN

4142-59-0
Record name 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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